An In-depth Technical Guide to 4-Bromo-3-nitropyridine (CAS: 23056-44-2)
An In-depth Technical Guide to 4-Bromo-3-nitropyridine (CAS: 23056-44-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a nitro group on the pyridine ring, offers versatile reactivity for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom serves as a handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-Bromo-3-nitropyridine, with a focus on its utility in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and key transformations are presented, alongside visualizations of reaction workflows and relevant biological pathways.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 4-Bromo-3-nitropyridine is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of 4-Bromo-3-nitropyridine
| Property | Value | Reference(s) |
| CAS Number | 23056-44-2 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 202.99 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 239.9 °C at 760 mmHg | [3] |
| Flash Point | 99 °C | [3] |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C | [2][3] |
| IUPAC Name | 4-bromo-3-nitropyridine | [1] |
| InChI Key | KVZNAGBWCCVHKG-UHFFFAOYSA-N | [1] |
| SMILES | O=--INVALID-LINK--[O-] | [2] |
Safety and handling are of paramount importance when working with any chemical compound. Table 2 outlines the available safety information for 4-Bromo-3-nitropyridine.
Table 2: Safety and Hazard Information for 4-Bromo-3-nitropyridine
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | [3][4] | |
| Signal Word | Danger | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [3][4] |
| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 | [3][4][5] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-3-nitropyridine can be approached through several routes. While a direct, high-yield synthesis from simple precursors is not extensively documented in readily available literature, a plausible route can be adapted from the synthesis of structurally similar compounds. The following protocol is a proposed method based on the synthesis of related nitropyridines.
Proposed Synthesis of 4-Bromo-3-nitropyridine
A potential synthetic route involves the nitration of a suitable bromopyridine precursor. A general workflow for such a transformation is depicted below.
Experimental Protocol:
-
Materials: 4-Bromopyridine, Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, >90%), Crushed Ice, Saturated Sodium Bicarbonate solution, Dichloromethane, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add 4-Bromopyridine portion-wise to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of 4-Bromopyridine in sulfuric acid, keeping the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-Bromo-3-nitropyridine.
-
Chemical Reactivity and Key Transformations
4-Bromo-3-nitropyridine is a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the bromo and nitro substituents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. The bromine at position 4 is susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates.
Experimental Protocol for Nucleophilic Amination:
-
Materials: 4-Bromo-3-nitropyridine (1.0 eq), Amine (e.g., morpholine, 1.2 eq), Potassium Carbonate (2.0 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add 4-Bromo-3-nitropyridine and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the aminated product.
-
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials: 4-Bromo-3-nitropyridine (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent system (e.g., 1,4-Dioxane/Water, 4:1).
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-3-nitropyridine, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Discovery and Medicinal Chemistry
The 4-bromo-3-nitropyridine scaffold and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The pyridine core can mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. The substituents introduced via the reactions described above can be tailored to achieve high potency and selectivity for specific kinase targets.
Derivatives of closely related aminobromonitropyridines have been utilized in the synthesis of inhibitors for various kinases involved in cancer cell signaling pathways.[6]
The diagram above illustrates the MAPK/PI3K-Akt signaling pathway, which is frequently dysregulated in cancer. Kinase inhibitors derived from scaffolds like 4-bromo-3-nitropyridine can be designed to target key kinases within this pathway, such as RAF and PI3K, thereby inhibiting downstream signaling and controlling cell proliferation and survival.
Conclusion
4-Bromo-3-nitropyridine is a valuable and versatile building block for organic synthesis. Its well-defined reactivity allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These characteristics make it a highly sought-after intermediate in the synthesis of complex heterocyclic systems, particularly for applications in drug discovery and the development of novel kinase inhibitors. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings. As with all chemical reagents, appropriate safety precautions should be strictly followed during its handling and use.
References
- 1. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
